molecular formula C16H32O B1254879 2-Methylpentadecanal

2-Methylpentadecanal

Cat. No. B1254879
M. Wt: 240.42 g/mol
InChI Key: AULXFJFWCQVVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpentadecanal is a 2-methyl-branched fatty aldehyde that is pentadecanal in which a hydrogen at position 2 has been replaced by a methyl group. It is a 2-methyl-branched fatty aldehyde and a saturated fatty aldehyde. It derives from a pentadecanal.

Scientific Research Applications

Spectroscopic Properties

2-Methylpentadecanal has been studied for its temperature-dependent spectroscopic properties using terahertz reflection time-domain spectroscopy. This research indicates that 2-methylpentadecanal, a branched alkane, exhibits unique spectroscopic behavior compared to its structural isomers. An increased absorption coefficient was observed, suggesting a larger induced dipole moment in 2-methylpentadecanal compared to higher symmetry n-hexadecane and the highly branched alkane 2,2,4,4,6,8,8-heptamethylnonane (Nickel & Mittleman, 2011).

Role in Human Breath Composition

2-Methylpentadecanal has been identified in human breath profiles. A study examining the impact of psychological stress on breath profiles found that concentrations of 2-methylpentadecanal increased in response to stress-inducing activities. This highlights its potential role as a biomarker in physiological and psychological studies (Turner et al., 2013).

Synthesis and Applications in Pheromone Research

2-Methylpentadecanal has been synthesized and studied in the context of pheromones. For instance, it is recognized as the sex pheromone of the tiger moth family Arctiidae. The ability to synthesize this compound aids in the study of insect behavior and ecology, as well as potential applications in pest control (Singh et al., 1994).

Role in Peroxisomal Alpha-Oxidation

Research has also explored the role of 2-methylpentadecanal in peroxisomal alpha-oxidation. In this process, 2-methylpentadecanal is produced as a by-product when 3-methyl-branched fatty acids are metabolized. This discovery is significant for understanding lipid metabolism and associated disorders (Croes et al., 1997).

properties

Product Name

2-Methylpentadecanal

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

2-methylpentadecanal

InChI

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17/h15-16H,3-14H2,1-2H3

InChI Key

AULXFJFWCQVVTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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